
Methyl 2-bromo-3,5-bisnitrophenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-bromo-3,5-bisnitrophenylcarbamate (MBBNC) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBBNC is a nitrophenylcarbamate derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
科学研究应用
Methyl 2-bromo-3,5-bisnitrophenylcarbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of these enzymes.
In addition to its use as a PTP inhibitor, this compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential chemotherapeutic agent. Finally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
作用机制
The mechanism of action of Methyl 2-bromo-3,5-bisnitrophenylcarbamate varies depending on its target. As a PTP inhibitor, this compound binds to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. As an anti-tumor agent, this compound induces cell cycle arrest and apoptosis in cancer cells. As an anti-microbial agent, this compound disrupts the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, reduces the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and disrupts the membrane integrity of bacterial and fungal cells. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity in animal models.
实验室实验的优点和局限性
One of the main advantages of Methyl 2-bromo-3,5-bisnitrophenylcarbamate is its selectivity for certain PTPs. This makes it a valuable tool for studying the function of these enzymes. Additionally, this compound exhibits a range of biological activities, making it a potential treatment for a variety of diseases. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines, and in vivo studies have shown that high doses of this compound can lead to liver damage.
未来方向
There are several future directions for the study of Methyl 2-bromo-3,5-bisnitrophenylcarbamate. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the identification of new targets for this compound, such as other enzymes involved in cellular signaling pathways. Finally, the potential clinical applications of this compound, such as its use as a chemotherapeutic agent or anti-inflammatory treatment, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its selectivity for certain enzymes and its range of biological activities. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities. This compound has been studied for its potential applications as a tool for studying protein tyrosine phosphatases, as well as its anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound varies depending on its target, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity warrants further investigation. Finally, there are several future directions for the study of this compound, including the development of analogs with improved selectivity and potency, the identification of new targets, and the potential clinical applications of this compound.
合成方法
The synthesis of Methyl 2-bromo-3,5-bisnitrophenylcarbamate involves the reaction of 2-bromo-3,5-dinitrophenol with methyl isocyanate in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
属性
分子式 |
C8H6BrN3O6 |
|---|---|
分子量 |
320.05 g/mol |
IUPAC 名称 |
methyl N-(2-bromo-3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C8H6BrN3O6/c1-18-8(13)10-5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13) |
InChI 键 |
YVPUMXANYVNANK-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
COC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



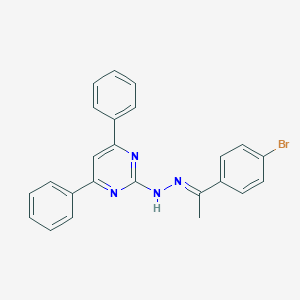
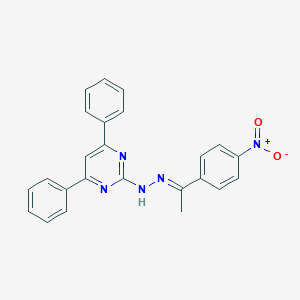


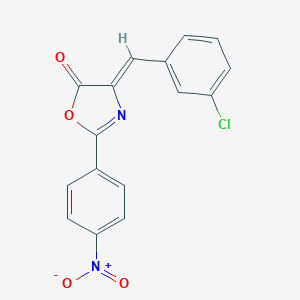

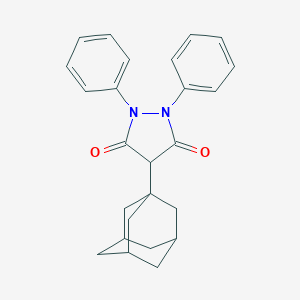
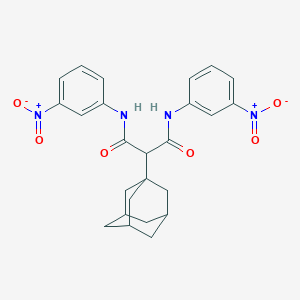
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)

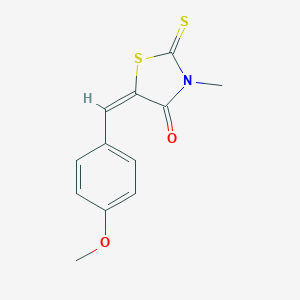
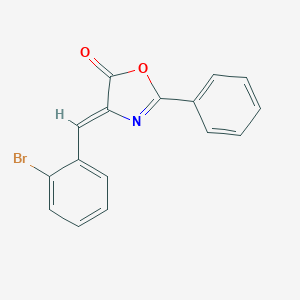

![(6E)-6-[[2-(4-methylphenyl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274264.png)